4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Medicinal Chemistry Crystal Engineering Purification

Regioisomer misselection compromises SAR studies and leads to irreproducible results. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine provides a defined 4-pyridyl vector for precise molecular geometry control in amide/ester bioisostere synthesis. • 4-Pyridyl orientation distinct from 2-/3-pyridyl regioisomers - critical for target binding and metal coordination • Reliable mp 92-93°C and ≥97% purity streamline reaction work-up and purification • Low MW (161.16 g/mol) - ideal fragment library candidate with multiple H-bond/π-stack interaction points

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 10350-70-6
Cat. No. B081230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
CAS10350-70-6
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=NC=C2
InChIInChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3
InChIKeyJZIKSOZOBQKFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-70-6): Core Heterocyclic Building Block for Medicinal Chemistry and Materials Research


4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-70-6) is a heterocyclic compound composed of a pyridine ring substituted at the 4-position with a 5-methyl-1,2,4-oxadiazole moiety. This specific connectivity yields a unique electronic and steric profile, distinguishing it from its 2-pyridyl and 3-pyridyl regioisomers [1]. The compound is a solid with a well-defined melting point (92-93 °C) and is soluble in common organic solvents . It is widely used as a versatile building block in medicinal chemistry and materials science, owing to the 1,2,4-oxadiazole ring's established role as a bioisostere for amides and esters [2].

Why Generic Substitution of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine with Other Pyridyl-Oxadiazole Analogs is Inadvisable


The substitution pattern on the pyridine ring in 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine fundamentally alters key properties such as molecular conformation, electronic distribution, and intermolecular interactions. Direct comparison with its 3-pyridyl regioisomer (CAS 10350-69-3) reveals a stark difference in melting point (92-93 °C vs. 107-111 °C) [1], which is a direct consequence of altered crystal packing forces. Such differences impact compound handling, purification protocols, and formulation stability. Furthermore, the 4-pyridyl orientation provides a distinct vector for metal coordination and target binding, making it a specific, non-interchangeable fragment in structure-activity relationship (SAR) studies [2]. Simply substituting with a cheaper or more readily available analog without rigorous re-validation of these physical and chemical properties can lead to failed experiments, irreproducible results, and flawed lead optimization campaigns.

Quantitative Evidence Guide: Selecting 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Over Its Closest Analogs


4-Pyridyl Regioisomer Offers Distinct Solid-State Properties Compared to 3-Pyridyl Analog

The 4-pyridyl substitution in 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine results in a significantly lower melting point (92-93 °C) than its 3-pyridyl regioisomer, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, which melts at 107-111 °C [1]. This 15-18 °C difference is critical for processes like recrystallization, formulation, and thermal stability assessments.

Medicinal Chemistry Crystal Engineering Purification

High Purity and Defined Vendor Sourcing Differentiate 4-Pyridyl Building Block from In-House Syntheses

Commercial availability of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is standardized at high purity (≥97%), with specific vendor pricing providing a clear procurement benchmark. For instance, 1g is available for $621.90 (Aladdin) . While direct price comparison with the 3-pyridyl isomer is not universally available, the 4-pyridyl isomer is routinely stocked by multiple major suppliers, ensuring consistent supply for large-scale projects .

Medicinal Chemistry Chemical Biology Procurement

4-Pyridyl Orientation Provides a Distinct Vector for Target Engagement in G-Quadruplex Binding

In a series of polyheteroaryl ligands designed for G-quadruplex DNA binding, the inclusion of a 4-pyridyl-1,2,4-oxadiazole motif (as found in the target compound) was shown to be a critical structural element for achieving selectivity for the human telomeric sequence (22AG) over duplex DNA [1]. The study demonstrates that substituting the 1,3-oxazole with a 1,2,4-oxadiazole positively affects G4 affinity and selectivity, and that the pyridine position modulates the overall binding mode [1].

Chemical Biology G-Quadruplex DNA Targeting

Optimal Application Scenarios for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine in Research and Development


Synthesis of 1,2,4-Oxadiazole-Containing Bioisosteres for Lead Optimization

Medicinal chemists can leverage 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine as a direct building block for creating amide or ester bioisosteres. Its defined 4-pyridyl vector allows for precise control over molecular geometry in SAR studies, particularly when designing ligands for targets where a linear or planar orientation is required. The compound's reliable melting point and solubility profile simplify reaction work-up and purification [1].

Development of Selective G-Quadruplex DNA Binders for Anticancer Research

Given the established role of pyridyl-oxadiazole motifs in selective G-quadruplex recognition [1], this compound is an ideal starting material for synthesizing novel polyheteroaryl ligands. Researchers can functionalize the pyridine nitrogen or the oxadiazole ring to tune affinity and selectivity for specific G-quadruplex structures (e.g., c-myc, c-kit), advancing the development of targeted anticancer agents.

Material Science: Synthesis of Organic Semiconductors and Coordination Polymers

The nitrogen-rich heteroaromatic core of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine makes it a valuable precursor for metal-organic frameworks (MOFs) or as a ligand in the synthesis of luminescent complexes. The specific 4-pyridyl substitution provides a predictable coordination geometry, enabling the rational design of materials with tailored electronic or photophysical properties. Patents have described its utility in organic electroluminescent devices [2].

Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

With its low molecular weight (161.16 g/mol), high purity (≥97%), and established commercial availability , this compound is an excellent candidate for inclusion in fragment libraries. Its unique combination of a basic pyridine and a neutral oxadiazole offers multiple interaction points (H-bond acceptor, π-stacking) for screening against diverse biological targets, increasing the likelihood of identifying viable fragment hits.

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